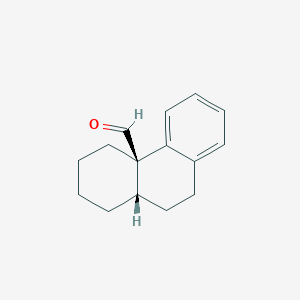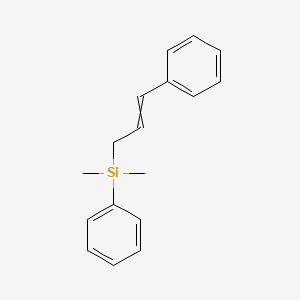
Dimethyl(phenyl)(3-phenylprop-2-en-1-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(phenyl)(3-phenylprop-2-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a phenyl group, and a 3-phenylprop-2-en-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(phenyl)(3-phenylprop-2-en-1-yl)silane typically involves the reaction of phenylsilane with 3-phenylprop-2-en-1-yl halides under specific conditions. One common method is the hydrosilylation reaction, where phenylsilane reacts with 3-phenylprop-2-en-1-yl chloride in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and catalyst concentration to achieve efficient production.
化学反应分析
Types of Reactions
Dimethyl(phenyl)(3-phenylprop-2-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silanes with different substituents.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Halogens, nucleophiles; reactions are conducted in the presence of catalysts or under specific conditions to facilitate the substitution process.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Various substituted silanes
Substitution: New organosilicon compounds with different functional groups
科学研究应用
Dimethyl(phenyl)(3-phenylprop-2-en-1-yl)silane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and polymers. It is also employed in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential use in drug delivery systems and as a component in bio-compatible materials.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its unique properties.
作用机制
The mechanism of action of Dimethyl(phenyl)(3-phenylprop-2-en-1-yl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in diverse chemical reactions. The phenyl and 3-phenylprop-2-en-1-yl groups contribute to the compound’s reactivity and stability, enabling it to act as a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
Dimethylphenylsilane: Similar structure but lacks the 3-phenylprop-2-en-1-yl group.
Triphenylsilane: Contains three phenyl groups attached to the silicon atom.
Dimethyl(3-phenylprop-2-en-1-yl)silane: Similar structure but lacks the phenyl group.
Uniqueness
Dimethyl(phenyl)(3-phenylprop-2-en-1-yl)silane is unique due to the presence of both phenyl and 3-phenylprop-2-en-1-yl groups attached to the silicon atom. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and material science.
属性
CAS 编号 |
79294-34-1 |
|---|---|
分子式 |
C17H20Si |
分子量 |
252.42 g/mol |
IUPAC 名称 |
dimethyl-phenyl-(3-phenylprop-2-enyl)silane |
InChI |
InChI=1S/C17H20Si/c1-18(2,17-13-7-4-8-14-17)15-9-12-16-10-5-3-6-11-16/h3-14H,15H2,1-2H3 |
InChI 键 |
ZBECJEGLSSGWQZ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CC=CC1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


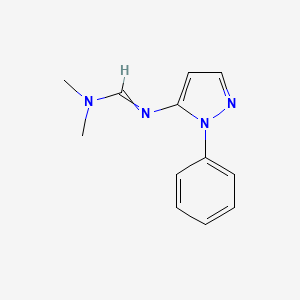
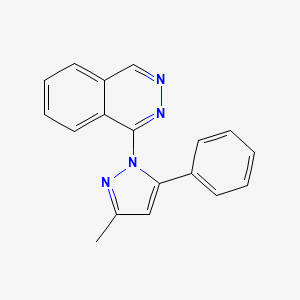
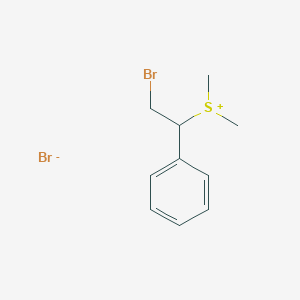

![Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B14443905.png)
![1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole](/img/structure/B14443911.png)
![Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate](/img/structure/B14443919.png)
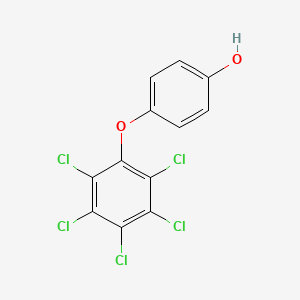
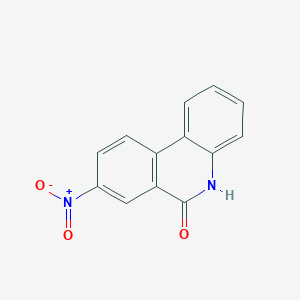
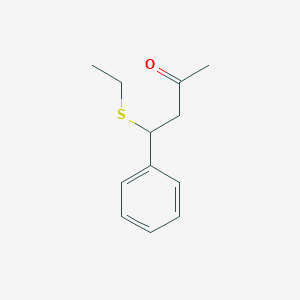

![8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene](/img/structure/B14443977.png)
![3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14443985.png)
